REACTION_CXSMILES
|
N[C:2]1[N:6]([C:7]2[CH:12]=[CH:11][C:10]([O:13][C:14]([F:17])([F:16])[F:15])=[CH:9][CH:8]=2)[N:5]=[CH:4][C:3]=1[C:18]([O:20][CH2:21][CH3:22])=[O:19].N(OCCC(C)C)=O>C1COCC1>[F:17][C:14]([F:15])([F:16])[O:13][C:10]1[CH:11]=[CH:12][C:7]([N:6]2[CH:2]=[C:3]([C:18]([O:20][CH2:21][CH3:22])=[O:19])[CH:4]=[N:5]2)=[CH:8][CH:9]=1
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Name
|
|
Quantity
|
1.85 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C=NN1C1=CC=C(C=C1)OC(F)(F)F)C(=O)OCC
|
Name
|
|
Quantity
|
0.83 mL
|
Type
|
reactant
|
Smiles
|
N(=O)OCCC(C)C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
0.83 mL
|
Type
|
reactant
|
Smiles
|
N(=O)OCCC(C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
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the solution was refluxed for 6 h
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Duration
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6 h
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Type
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CUSTOM
|
Details
|
The solvent was removed under reduced pressure
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Type
|
CUSTOM
|
Details
|
to give a solid, which
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Type
|
CUSTOM
|
Details
|
was recrystallised (EtOH)
|
Name
|
|
Type
|
product
|
Smiles
|
FC(OC1=CC=C(C=C1)N1N=CC(=C1)C(=O)OCC)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.527 g | |
YIELD: PERCENTYIELD | 87% | |
YIELD: CALCULATEDPERCENTYIELD | 86.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |